

spectroscopic comparison of heptanediol isomers

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Compound of Interest

Compound Name: **3,4-Heptanediol**

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A comprehensive spectroscopic comparison of heptanediol isomers is crucial for researchers, scientists, and drug development professionals for the unambiguous identification and characterization of these compounds. This guide provides a detailed analysis of heptanediol isomers using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is a compilation from various spectral databases and scientific literature.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for various heptanediol isomers. It is important to note that obtaining a complete and directly comparable experimental dataset for all isomers is challenging. Therefore, some of the presented data is based on typical values and predictions for analogous compounds.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of the protons.

Isomer	OH Protons (δ , ppm)	CH-O Protons (δ , ppm)	Other Characteristic Signals (δ , ppm)
1,2-Heptanediol	Broad singlet, ~2-4	Multiplet, ~3.4-3.8	0.9 (t, CH_3), 1.2-1.6 (m, CH_2)
1,3-Heptanediol	Broad singlet, ~2-4	Multiplet, ~3.6-4.0	0.9 (t, CH_3), 1.2-1.7 (m, CH_2)
1,4-Heptanediol	Broad singlet, ~2-4	Multiplet, ~3.5-3.9	0.9 (t, CH_3), 1.3-1.8 (m, CH_2)
1,5-Heptanediol	Broad singlet, ~2-4	Multiplet, ~3.5-3.8	0.9 (t, CH_3), 1.3-1.7 (m, CH_2)
1,6-Heptanediol	Broad singlet, ~2-4	Multiplet, ~3.5-3.8	0.9 (t, CH_3), 1.3-1.7 (m, CH_2)
1,7-Heptanediol	Broad singlet, ~2-4	Triplet, ~3.6	1.3-1.6 (m, CH_2)
2,3-Heptanediol	Broad singlet, ~2-4	Multiplets, ~3.4-3.9	0.9 (t, CH_3), 1.1 (d, CH_3), 1.2-1.6 (m, CH_2)
2,4-Heptanediol	Broad singlet, ~2-4	Multiplets, ~3.8-4.2	0.9 (t, CH_3), 1.2 (d, CH_3), 1.3-1.7 (m, CH_2)
2,5-Heptanediol	Broad singlet, ~2-4	Multiplets, ~3.7-4.1	0.9 (t, CH_3), 1.2 (d, CH_3), 1.4-1.8 (m, CH_2)
2,6-Heptanediol	Broad singlet, ~2-4	Multiplets, ~3.7-4.0	1.2 (d, CH_3)
3,4-Heptanediol	Broad singlet, ~2-4	Multiplets, ~3.3-3.7	0.9 (t, CH_3), 1.3-1.7 (m, CH_2)
3,5-Heptanediol	Broad singlet, ~2-4	Multiplet, ~3.9-4.1	0.9 (t, CH_3), 1.3-1.6 (m, CH_2)

¹³C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their local environment.

Isomer	C-O Carbons (δ , ppm)	Other Characteristic Signals (δ , ppm)
1,2-Heptanediol	~65-75	~14 (CH_3), ~23-32 (CH_2)
1,3-Heptanediol	~62-72	~14 (CH_3), ~23-43 (CH_2)
1,4-Heptanediol	~68-72	~14 (CH_3), ~23-39 (CH_2)
1,5-Heptanediol	~62-72	~14 (CH_3), ~23-43 (CH_2)
1,6-Heptanediol	~62-72	~14 (CH_3), ~23-43 (CH_2)
1,7-Heptanediol	~63	~26-33 (CH_2)
2,3-Heptanediol	~71-78	~10-23 (CH_3), ~28-35 (CH_2)
2,4-Heptanediol	~65-73	~14-24 (CH_3), ~28-45 (CH_2)
2,5-Heptanediol	~67-71	~14-24 (CH_3), ~28-45 (CH_2)
2,6-Heptanediol	~68	~23-44 (CH_2)
3,4-Heptanediol	~74-76	~10-14 (CH_3), ~23-35 (CH_2)
3,5-Heptanediol	~73	~10 (CH_3), ~29-43 (CH_2)

IR Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Alcohols show characteristic broad O-H stretching and C-O stretching vibrations.[1][2][3]

Isomer	O-H Stretch (cm^{-1})	C-O Stretch (cm^{-1})	C-H Stretch (cm^{-1})
All Heptanediol Isomers	3200-3600 (broad, strong)[1]	1000-1300 (strong)[1]	2850-3000 (strong)

The exact position and shape of the O-H and C-O bands can vary slightly between isomers due to differences in hydrogen bonding and steric hindrance.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[\[4\]](#)[\[5\]](#)

Isomer	Molecular Ion (M^+) (m/z)	Key Fragment Ions (m/z)	Fragmentation Pathway
All Heptanediol Isomers	132	Vary depending on isomer	Alpha-cleavage, Dehydration
1,x-Heptanediols	132	$[M-H_2O]^+$ (114), fragments from C-C cleavage	Dehydration, Alpha-cleavage
2,x-Heptanediols	132	$[M-H_2O]^+$ (114), fragments from C-C cleavage	Dehydration, Alpha-cleavage
3,x-Heptanediols	132	$[M-H_2O]^+$ (114), fragments from C-C cleavage	Dehydration, Alpha-cleavage

The specific fragmentation pattern is highly dependent on the position of the hydroxyl groups and can be used to differentiate between isomers.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the heptanediol isomer in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$) in an NMR tube.

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Parameters:
 - Pulse sequence: Standard single-pulse.
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay: 1-5 s.
 - Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

- Instrument: 100 MHz (or higher) NMR spectrometer.
- Parameters:
 - Pulse sequence: Proton-decoupled.
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation delay: 2 s.
 - Spectral width: 0-220 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of the liquid heptanediol isomer directly onto the ATR crystal.
- For solid isomers, press a small amount of the solid firmly onto the crystal.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

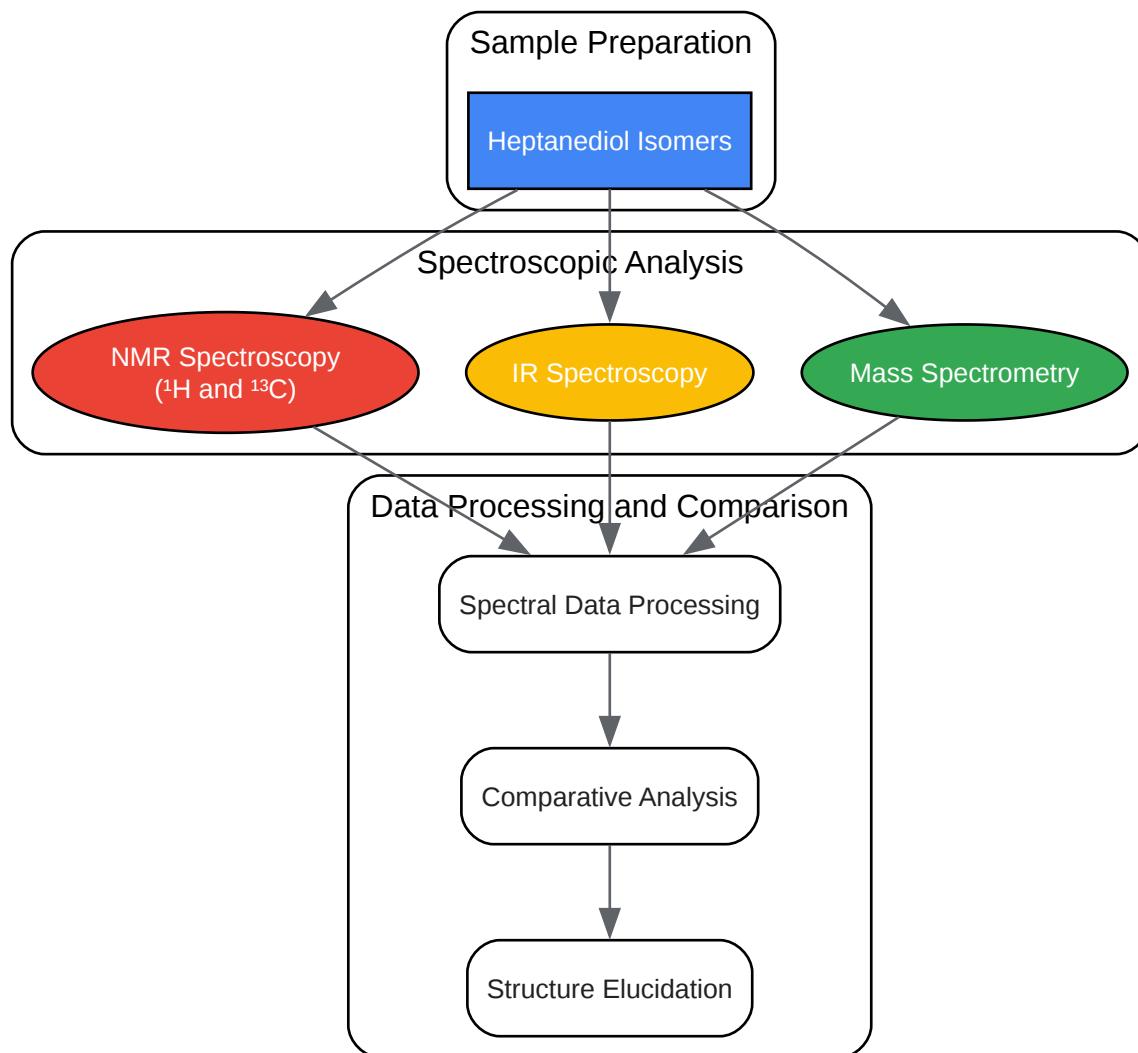
- Dissolve a small amount of the heptanediol isomer in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

- Instrument: GC-MS system with an EI source.
- GC Parameters:
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Injector temperature: 250 °C.
 - Oven program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C).
- MS Parameters:
 - Ionization mode: Electron Ionization (70 eV).
 - Mass range: m/z 40-400.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of heptanediol isomers.



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Caption: Workflow for Spectroscopic Comparison.

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